(3-Benzyl-1-methylimidazol-1-ium-4-yl)-phenylmethanol;chloride
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Overview
Description
(3-Benzyl-1-methylimidazol-1-ium-4-yl)-phenylmethanol;chloride is a chemical compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-1-methylimidazol-1-ium-4-yl)-phenylmethanol;chloride typically involves the reaction of 1-benzyl-3-methylimidazole with benzyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-Benzyl-1-methylimidazol-1-ium-4-yl)-phenylmethanol;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, acetate, or nitrate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of imidazolium alcohols.
Substitution: Formation of imidazolium salts with different anions.
Scientific Research Applications
Chemistry
In chemistry, (3-Benzyl-1-methylimidazol-1-ium-4-yl)-phenylmethanol;chloride is used as a catalyst in various organic reactions, including cycloadditions and polymerizations .
Biology
The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes. It is also being studied for its role in enzyme inhibition and protein stabilization .
Medicine
In medicine, this compound is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery .
Industry
Industrially, this compound is used in the production of ionic liquids, which are employed as solvents and catalysts in various chemical processes .
Mechanism of Action
The mechanism of action of (3-Benzyl-1-methylimidazol-1-ium-4-yl)-phenylmethanol;chloride involves its interaction with cellular membranes and proteins. The imidazolium core can interact with negatively charged components of cell membranes, leading to membrane disruption. Additionally, the compound can inhibit enzyme activity by binding to active sites and altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-methylimidazolium chloride
- 1-Benzyl-3-methylimidazolium bromide
- 1-Benzyl-3-methylimidazolium iodide
Uniqueness
Compared to similar compounds, (3-Benzyl-1-methylimidazol-1-ium-4-yl)-phenylmethanol;chloride exhibits enhanced stability and solubility in various solvents. Its unique structure allows for more versatile applications in different fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
(3-benzyl-1-methylimidazol-1-ium-4-yl)-phenylmethanol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N2O.ClH/c1-19-13-17(18(21)16-10-6-3-7-11-16)20(14-19)12-15-8-4-2-5-9-15;/h2-11,13-14,18,21H,12H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIVXSCKJPGHMX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C(=C1)C(C2=CC=CC=C2)O)CC3=CC=CC=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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